molecular formula C15H21ClN2O2 B2752319 4,4'-[(4-Chlorophenyl)methylene]dimorpholine CAS No. 16361-37-8

4,4'-[(4-Chlorophenyl)methylene]dimorpholine

Cat. No.: B2752319
CAS No.: 16361-37-8
M. Wt: 296.8
InChI Key: DAAKLUBLMJLRRF-UHFFFAOYSA-N
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Description

4,4’-[(4-Chlorophenyl)methylene]dimorpholine is a chemical compound with the molecular formula C15H21ClN2O2 and a molecular weight of 296.79 g/mol. It is known for its unique structure, which includes a chlorophenyl group and two morpholine rings connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobenzaldehyde+2morpholine4,4’-[(4-Chlorophenyl)methylene]dimorpholine\text{4-chlorobenzaldehyde} + 2 \text{morpholine} \rightarrow \text{4,4'-[(4-Chlorophenyl)methylene]dimorpholine} 4-chlorobenzaldehyde+2morpholine→4,4’-[(4-Chlorophenyl)methylene]dimorpholine

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Chlorophenyl)methylene]dimorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4,4’-[(4-Chlorophenyl)methylene]dimorpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Chlorophenyl)methylene]dimorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(4-Bromophenyl)methylene]dimorpholine
  • 4,4’-[(4-Methylphenyl)methylene]dimorpholine
  • 4,4’-[(4-Fluorophenyl)methylene]dimorpholine

Uniqueness

4,4’-[(4-Chlorophenyl)methylene]dimorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

4-[(4-chlorophenyl)-morpholin-4-ylmethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAKLUBLMJLRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

70 g of p-chlorobenzaldehyde and 105 g of morpholine were heated to boiling in 260 g of methylcyclohexane in a water separator. Over the course of 45 minutes, 8.4 ml of water were removed azeotropically. The mixture was left to cool with slow stirring. At 58° C., the solution was seeded, and very fine crystals slowly precipitated out. The mixture was cooled in an ice bath to +5° C. After a post-stirring time of 1 hour, the solid which had precipitated out was filtered off with suction. The white product was washed with 2×50 ml of methylcyclohexane and dried overnight in a drying cabinet at 20° C. and 100 mbar. 129.2 g of product were obtained in the form of white crystals (87% of theory).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
260 g
Type
solvent
Reaction Step Three

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